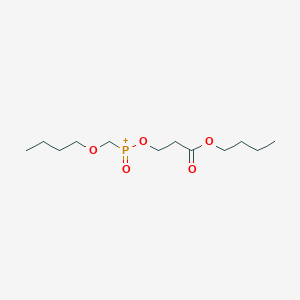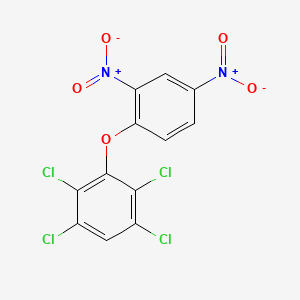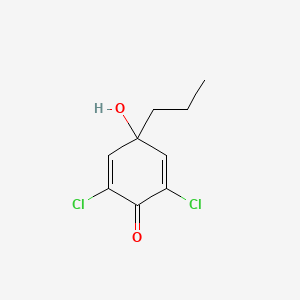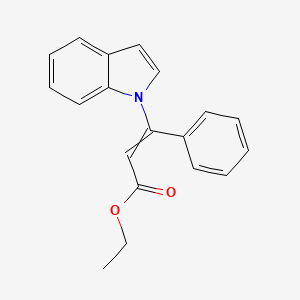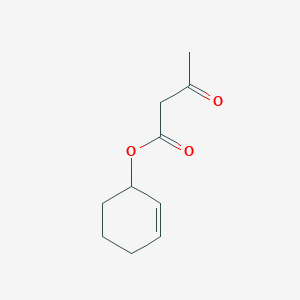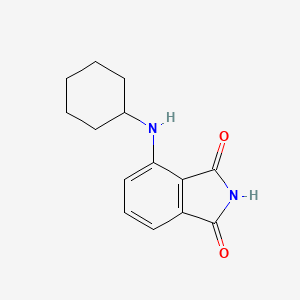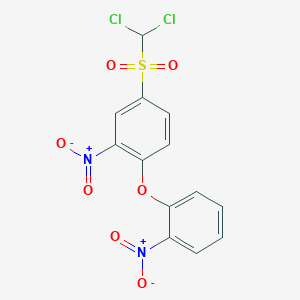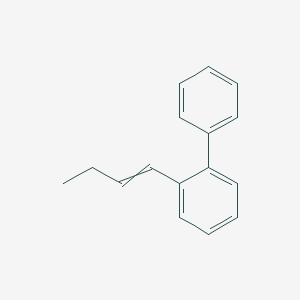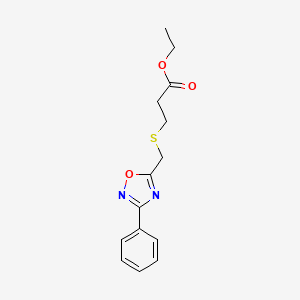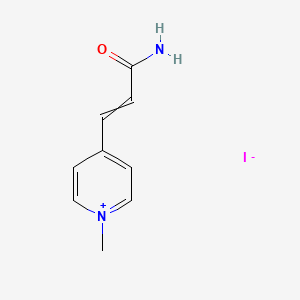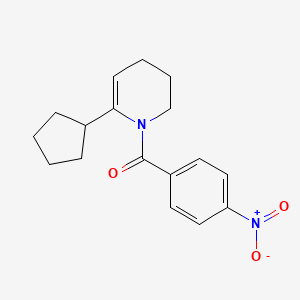![molecular formula C9H11ClN2O4S2 B14591825 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol CAS No. 61496-63-7](/img/structure/B14591825.png)
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol is an organic compound that contains a thiol group, a nitro group, and a chloromethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with chloromethanesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanethiol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiolates can react with the chloromethanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-[4-(Aminomethanesulfonyl)-2-nitroanilino]ethane-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chloromethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-amine: Similar structure but with an amino group instead of a thiol group.
2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-methane: Similar structure but with a methyl group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol makes it unique compared to its analogs
Propriétés
Numéro CAS |
61496-63-7 |
|---|---|
Formule moléculaire |
C9H11ClN2O4S2 |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
2-[4-(chloromethylsulfonyl)-2-nitroanilino]ethanethiol |
InChI |
InChI=1S/C9H11ClN2O4S2/c10-6-18(15,16)7-1-2-8(11-3-4-17)9(5-7)12(13)14/h1-2,5,11,17H,3-4,6H2 |
Clé InChI |
LWZCKTOBGNUULN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
